molecular formula C8H16ClNO B2691919 3-Cyclopropyloxan-3-amine;hydrochloride CAS No. 2490398-55-3

3-Cyclopropyloxan-3-amine;hydrochloride

Cat. No. B2691919
CAS RN: 2490398-55-3
M. Wt: 177.67
InChI Key: WYLWHYLXTSLSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyloxan-3-amine;hydrochloride is a chemical compound that is commonly used in scientific research. It is a cyclic amine that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Photoredox-Catalyzed Oxo-Amination of Aryl Cyclopropanes

The photoredox-catalyzed oxo-amination of electronically unbiased cyclopropanes facilitates the construction of β-amino ketone derivatives. This innovative approach transforms inert aryl cyclopropanes into reactive radical cation intermediates, enabling ring-opening functionalizations. The process is characterized by its mild reaction conditions and the use of dioxygen as an oxidant, highlighting the versatility of cyclopropane derivatives in synthesis applications (Liang Ge et al., 2019).

CuH-Catalyzed Hydroamination

Cyclopropane derivatives play a crucial role in the CuH-catalyzed hydroamination process, enabling the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes with high diastereo- and enantioselectivity. These compounds are pivotal in creating biologically active structures, underscoring the importance of cyclopropane derivatives in medicinal chemistry (Shengyu Feng et al., 2019).

N-Dealkylation Mechanisms

Research on the N-dealkylation of cyclopropylamines provides insights into the oxidation mechanisms involving cyclopropane derivatives. This study has implications for understanding the metabolic pathways of drugs and probes containing cyclopropyl groups, demonstrating the relevance of cyclopropane chemistry in pharmaceutical sciences (C. L. Shaffer et al., 2001).

Amide Formation Mechanisms

The understanding of amide formation via carbodiimide in aqueous media, involving cyclopropane derivatives, contributes to bioconjugation chemistry. This research is essential for the development of novel drug delivery systems and the synthesis of bioactive molecules (N. Nakajima & Y. Ikada, 1995).

Synthesis of Functionalized Aminophenols

The development of methods for synthesizing functionalized aminophenols via cycloaddition of cyclopropene intermediates showcases the utility of cyclopropane derivatives in creating complex organic molecules. This approach has potential applications in pharmaceuticals and materials science (Sen‐Lin Yang et al., 2018).

properties

IUPAC Name

3-cyclopropyloxan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8(7-2-3-7)4-1-5-10-6-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLWHYLXTSLSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyloxan-3-amine;hydrochloride

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